2-(4-bromo-2-chlorophenoxy)-N-(1,2,4-triazol-4-yl)acetamide
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Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(1,2,4-triazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, and a triazolyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(1,2,4-triazol-4-yl)acetamide typically involves the following steps:
Preparation of 4-bromo-2-chlorophenol: This can be achieved by bromination of 2-chlorophenol using bromine in the presence of a suitable catalyst.
Formation of 4-bromo-2-chlorophenoxyacetic acid: The 4-bromo-2-chlorophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-bromo-2-chlorophenoxyacetic acid.
Amidation with 1,2,4-triazole: The final step involves the reaction of 4-bromo-2-chlorophenoxyacetic acid with 1,2,4-triazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-(1,2,4-triazol-4-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenoxyacetamides can be formed.
Oxidation Products: Oxidation can lead to the formation of phenoxyacetic acid derivatives.
Reduction Products: Reduction can result in the formation of amine derivatives.
Hydrolysis Products: Hydrolysis can yield phenoxyacetic acid and 1,2,4-triazole.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(1,2,4-triazol-4-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxyacetamide moiety may also contribute to its biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-fluorophenoxy)-N-(1,2,4-triazol-4-yl)acetamide
- 2-(4-bromo-2-methylphenoxy)-N-(1,2,4-triazol-4-yl)acetamide
- 2-(4-bromo-2-chlorophenoxy)-N-(1,2,3-triazol-4-yl)acetamide
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-(1,2,4-triazol-4-yl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenoxy ring, which can influence its reactivity and biological activity. The combination of the phenoxyacetamide and triazole moieties also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(1,2,4-triazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN4O2/c11-7-1-2-9(8(12)3-7)18-4-10(17)15-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWPGILFSUZGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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